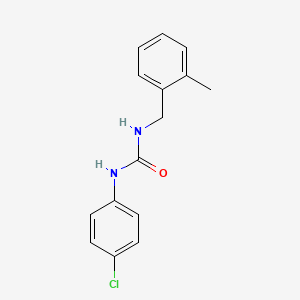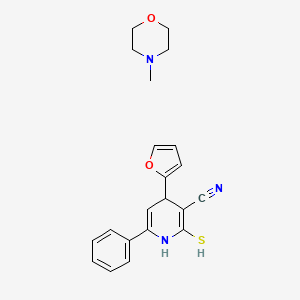
N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. ABT-594 is a potent agonist of the nicotinic acetylcholine receptor (nAChR), which is a key player in the transmission of pain signals in the central nervous system. ABT-594 has been extensively studied for its potential use as a pain reliever, and has shown promising results in animal models and clinical trials.
作用机制
N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide works by binding to and activating nAChRs, which are located on nerve cells in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to be involved in the modulation of pain signals. This compound has been shown to be highly selective for nAChRs, and does not activate other types of receptors that are involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the central nervous system, which are known to be involved in the modulation of pain signals. This compound has also been shown to have anti-inflammatory effects, and to reduce the release of pro-inflammatory cytokines in animal models of inflammation.
实验室实验的优点和局限性
N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide has several advantages as a research tool. It is highly selective for nAChRs, and does not activate other types of receptors that are involved in pain modulation. It has also been shown to be effective in animal models of acute and chronic pain, and has shown promise in clinical trials for the treatment of neuropathic pain, migraine headaches, and other types of pain. However, there are also some limitations to the use of this compound in lab experiments. It is a synthetic compound, which means that it may have some off-target effects that are not yet fully understood. It is also relatively expensive to synthesize, which may limit its availability for use in research.
未来方向
There are several future directions for research on N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide. One area of interest is the development of new analogs of this compound that may have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs for the treatment of pain. This compound has also been shown to have potential applications in the treatment of other conditions, such as depression and anxiety disorders, and further research in these areas is warranted. Finally, there is a need for more research to better understand the biochemical and physiological effects of this compound, and to elucidate the mechanisms underlying its analgesic properties.
合成方法
N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-ethoxybenzaldehyde, which is reacted with cycloheptanone to form the intermediate product, 2-ethoxy-1-cycloheptyl-2-propanone. This intermediate is then reacted with piperidine and chloroacetyl chloride to form the final product, this compound.
科学研究应用
N-cycloheptyl-1-(2-ethoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a pain reliever. It has been shown to be effective in animal models of acute and chronic pain, and has also shown promise in clinical trials for the treatment of neuropathic pain, migraine headaches, and other types of pain. This compound works by activating nAChRs, which are located on nerve cells in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to be involved in the modulation of pain signals.
属性
IUPAC Name |
N-cycloheptyl-1-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-2-26-21-12-8-7-9-19(21)17-24-15-13-18(14-16-24)22(25)23-20-10-5-3-4-6-11-20/h7-9,12,18,20H,2-6,10-11,13-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWNTFZNFVYHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)

![methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)

![5-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5014080.png)
![6,7-dimethoxy-2-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5014086.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5014092.png)
![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![5-[4-(benzyloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5014106.png)
![5-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5014120.png)